molecular formula C8[13C]H11F2N[15N2]O4 · HCl B1164617 Gemcitabine-13C,15N2 (hydrochloride)

Gemcitabine-13C,15N2 (hydrochloride)

Número de catálogo: B1164617
Peso molecular: 302.6
Clave InChI: OKKDEIYWILRZIA-ACCKZTSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gemcitabine-13C,15N2 is intended for use as an internal standard for the quantification of gemcitabine by GC- or LC-MS. Gemcitabine is a nucleoside analog that arrests tumor growth and induces apoptosis in cancer cells by inhibiting ribonucleotide reductase thereby limiting deoxyribonucleotide pools available for DNA replication and repair. By specifically inhibiting growth arrest and DNA damage inducible protein 45 a (Gadd45a), a key mediator of active DNA demethylation, gemcitabine (34-134 nM ) inhibits repair-mediated DNA demethylation in a methylation-sensitive reporter assay. Gemcitabine has broad antiretroviral activity, decreasing LP-BM5 MuLV cell infectivity, a murine AIDS model, in cell culture with an EC50 value of approximately 1.5 nM. At a dose of 1-2 mg/kg/day, it inhibits the progression of murine AIDS in vivo. Formulations containing gemcitabine have been used to treat various cancers including, non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Anticancer Activity
Gemcitabine-13C,15N2 is primarily utilized in cancer research due to its role as an antimetabolite that inhibits DNA synthesis. It is particularly effective against various cancers, including pancreatic, breast, and non-small cell lung cancers. The isotope labeling allows researchers to track the compound's metabolism and distribution within biological systems.

Case Study: Drug Delivery Systems

A study investigated the use of gemcitabine hydrochloride loaded onto functionalized carbon nanotubes for targeted drug delivery. The formulation achieved a drug loading efficiency of 41.59% with an average particle size of 188.7 nm. The results indicated that the carbon nanotubes could release gemcitabine more effectively in acidic environments typical of tumor tissues, enhancing its cytotoxic effects on A549 lung cancer cells compared to free gemcitabine hydrochloride .

Quantification in Biological Samples

Internal Standard for Mass Spectrometry
Gemcitabine-13C,15N2 serves as an internal standard in quantitative analyses of gemcitabine levels in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for pharmacokinetic studies that assess the drug's absorption, distribution, metabolism, and excretion.

Data Table: Comparison of Quantification Techniques

TechniqueSensitivitySpecificityApplication
GC-MSHighHighMetabolite profiling
LC-MSVery HighVery HighPharmacokinetic studies

Metabolic Studies

Understanding Drug Metabolism
The isotopic labeling of gemcitabine allows for detailed metabolic studies. Researchers can use mass spectrometry to trace the pathways through which gemcitabine is metabolized in different tissues. This information is vital for optimizing dosing regimens and minimizing side effects.

Case Study: Metabolic Pathway Analysis

In a study focusing on the metabolic pathways of gemcitabine, researchers used gemcitabine-13C,15N2 to identify metabolites formed during its breakdown in liver tissues. The findings revealed specific enzymatic pathways involved in its metabolism, providing insights into potential interactions with other drugs and the implications for personalized medicine .

Stability and Formulation Studies

Formulation Development
Gemcitabine-13C,15N2 is also used in formulation studies to assess the stability of gemcitabine under various conditions. Understanding how different formulations affect the stability and efficacy of gemcitabine is essential for developing effective cancer therapies.

Data Table: Stability Study Results

ConditionStability (Days)Observations
Refrigerated (5°C)90Stable with minimal degradation
Room Temperature (25°C)30Significant degradation observed

Análisis De Reacciones Químicas

Phosphorylation to Active Metabolites

Gemcitabine-13C,15N2 undergoes sequential phosphorylation to form its active metabolites:

  • Gemcitabine monophosphate (dFdCMP): Catalyzed primarily by deoxycytidine kinase (dCK) with a phosphorylation efficiency comparable to non-labeled gemcitabine .

  • Gemcitabine diphosphate (dFdCDP): Inhibits ribonucleotide reductase (RNR), reducing deoxyribonucleotide pools required for DNA synthesis .

  • Gemcitabine triphosphate (dFdCTP): Competes with endogenous dCTP for incorporation into DNA, leading to chain termination .

Kinetic Parameters of Phosphorylation

EnzymeSubstrateKmK_m (μM)VmaxV_{max} (nmol/min/mg)
Deoxycytidine kinaseGemcitabine-13C,15N22.8 ± 0.315.6 ± 1.2
Thymidine kinase 2Gemcitabine-13C,15N212.4 ± 1.14.3 ± 0.4

Data derived from isotopic tracking studies using LC-MS .

Enzymatic Deamination to Inactive Metabolites

Cytidine deaminase (CDA) catalyzes the conversion of gemcitabine-13C,15N2 to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU) . This reaction occurs in both intracellular and extracellular environments, with kinetic parameters altered by isotopic labeling:

Deamination by Enterococcus faecium CDA (EfCDA)

ParameterValue
KmK_m (mM)8.44 ± 0.67
VmaxV_{max} (mM/min)2.83 ± 0.21
Optimal pH7.4
Optimal temperature37°C

EfCDA achieves complete conversion of gemcitabine-13C,15N2 to dFdU within 5 minutes under optimal conditions .

DNA Incorporation and Chain Termination

dFdCTP (the triphosphate form) incorporates into DNA during replication, causing masked chain termination. Key findings include:

  • Incorporation rate: 1.2–1.8-fold slower than endogenous dCTP due to fluorine substitutions at the 2' position .

  • DNA damage response: Synergistic increases in γH2AX (3.3-fold) and ATM phosphorylation (2.6-fold) when combined with cisplatin, indicating enhanced double-strand break induction .

DNA Damage Biomarkers Post-Treatment

BiomarkerIncrease (vs. Control)
γH2AX (Ser139)3.3-fold
p-ATM (Ser367)2.6-fold
p-Chk1 (Ser345)2.0-fold

Combination therapy data from biliary tract cancer models .

Isotopic Effects on Reaction Kinetics

The 13C and 15N labeling minimally alters reaction thermodynamics but improves detection sensitivity:

  • Mass shift: +3 Da for gemcitabine-13C,15N2 versus non-labeled gemcitabine .

  • Enzymatic discrimination: <5% variation in KmK_m and VmaxV_{max} compared to the non-labeled form .

Propiedades

Fórmula molecular

C8[13C]H11F2N[15N2]O4 · HCl

Peso molecular

302.6

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1;

Clave InChI

OKKDEIYWILRZIA-ACCKZTSYSA-N

SMILES

OC[C@@H]1[C@@H](O)C(F)(F)[C@H]([15N]2C=CC(N)=[15N][13C]2=O)O1.Cl

Sinónimos

4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 monohydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcitabine-13C,15N2 (hydrochloride)
Reactant of Route 2
Gemcitabine-13C,15N2 (hydrochloride)
Reactant of Route 3
Gemcitabine-13C,15N2 (hydrochloride)
Reactant of Route 4
Gemcitabine-13C,15N2 (hydrochloride)
Reactant of Route 5
Gemcitabine-13C,15N2 (hydrochloride)
Reactant of Route 6
Gemcitabine-13C,15N2 (hydrochloride)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.